molecular formula C18H18N2O3S2 B2477138 2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 941884-23-7

2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B2477138
CAS No.: 941884-23-7
M. Wt: 374.47
InChI Key: SJCBDBUCNAPYRW-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a sulfonamide-containing acetamide derivative featuring a benzo[d]thiazole scaffold. Its structure includes a 2-methylbenzo[d]thiazol-6-yl group linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl moiety.

  • Friedel-Crafts reactions for sulfonyl-phenyl intermediates .
  • Nucleophilic substitution for acetamide bond formation .
  • Spectral characterization (IR, NMR, MS) to confirm tautomeric forms and substituent effects .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-25(22,23)15-7-4-13(5-8-15)10-18(21)20-14-6-9-16-17(11-14)24-12(2)19-16/h4-9,11H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBDBUCNAPYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through the sulfonation of the phenyl ring using ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling Reaction: The final step involves coupling the ethylsulfonyl-substituted phenyl ring with the benzo[d]thiazole core via an acetamide linkage. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of antimicrobial and anticancer activities. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens. Additionally, some derivatives have shown promising anticancer activity against human breast adenocarcinoma cell lines (MCF7), indicating potential therapeutic applications in oncology .

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. For instance, studies have highlighted its potential as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are linked to pain modulation and inflammatory processes. This suggests that the compound may have applications in pain management and inflammation-related disorders.

Biological Research

Neuroprotective Effects
Research has demonstrated that certain derivatives of this compound exhibit neuroprotective properties, particularly in models of ischemia/reperfusion injury. These findings suggest that the compound may help mitigate neuronal damage, making it a candidate for further investigation in neuropharmacology.

In Vitro Studies
In vitro studies have employed various biological assays to evaluate the efficacy of the compound against different cell lines. For example, molecular docking studies have been utilized to understand the binding interactions of the compound with acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease .

Materials Science

Development of New Materials
The unique structural features of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide make it a candidate for use in materials science. Its specific electronic and optical properties can be harnessed for developing advanced materials with tailored functionalities. Research into its application in organic electronics or photonic devices is ongoing.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various derivatives against bacterial strains such as Bacillus subtilis and fungal strains. Results indicated that certain compounds exhibited significant activity, validating their potential use as antimicrobial agents .
  • Anticancer Screening : Compounds derived from this structure were tested against MCF7 breast cancer cells using the Sulforhodamine B assay. The results identified several active compounds with promising anticancer properties, suggesting pathways for further drug development .
  • Neuroprotective Research : In models simulating ischemic conditions, derivatives demonstrated reduced neuronal damage, highlighting their potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The ethylsulfonyl and benzo[d]thiazole moieties could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Benzo[d]thiazole Acetamide Derivatives

Compound Name/Structure Key Substituents Spectral Data (IR/NMR) Biological Activity Insights Reference
Target Compound Ethylsulfonyl, 2-methylbenzo[d]thiazole Inferred: ν(SO₂) ~1380–1155 cm⁻¹; ν(C=O) ~1689 cm⁻¹; δ(NH) ~9.9–10.6 ppm (DMSO-d6) Likely anticancer/antimicrobial (based on structural analogs)
2-(4-Fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide (850348-59-3) 4-Fluorophenoxy Inferred: ν(C=O) ~1680–1700 cm⁻¹; δ(Ar-H) ~7.1–8.1 ppm Enhanced solubility due to polar substituent
N-(6-Arylbenzo[d]thiazole-2-acetamide) Derivatives Variable aryl groups Broad ν(NH) ~3150–3414 cm⁻¹; δ(CH3) ~2.3 ppm Anticancer, anti-inflammatory

Key Observations :

  • The ethylsulfonyl group in the target compound may improve target binding affinity compared to 4-fluorophenoxy derivatives due to stronger electron-withdrawing effects .
  • Methyl substitution on the benzo[d]thiazole ring enhances metabolic stability compared to unsubstituted analogs .

Sulfonamide/Sulfonyl-Containing Analogs

Compound Name/Structure Key Substituents Spectral Data (IR/NMR) Biological Activity Insights Reference
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles [7–9] Halogenated phenylsulfonyl ν(C=S) ~1247–1255 cm⁻¹; ν(NH) ~3278–3414 cm⁻¹ Antifungal, enzyme inhibition
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) Sulfamoylphenyl, dimethylbenzo[d]thiazole ν(SO₂) 1382, 1155 cm⁻¹; δ(2CH3) 2.3 ppm Antimicrobial (broad-spectrum)

Key Observations :

  • Halogenated phenylsulfonyl groups (e.g., Cl, Br) in triazole derivatives show enhanced antimicrobial activity but lower solubility .

Structural Analogs with Modified Heterocycles

Compound Name/Structure Key Substituents Spectral Data (IR/NMR) Biological Activity Insights Reference
2-(4-(Ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide Methylthio (S-CH3) Inferred: ν(C=S) ~1250 cm⁻¹; δ(S-CH3) ~2.5 ppm Higher oxidative instability vs. methyl substitution
Triazole-linked Acetamide Derivatives [10–15] Triazole-thione, halogenated aryl ν(C=O) absent; ν(C=S) ~1247–1255 cm⁻¹ Anticancer (via kinase inhibition)

Key Observations :

  • Methylthio substitution increases susceptibility to oxidation compared to the target compound’s stable methyl group .
  • Triazole-thione derivatives exhibit tautomerism, which may reduce bioavailability compared to the rigid benzo[d]thiazole core .

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide, with the CAS number 941884-23-7, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula: C₁₉H₂₀N₂O₄S₂
  • Molecular Weight: 404.5 g/mol
  • Structure: The compound features a benzothiazole core which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effective bactericidal action:

Bacterial Strain MIC (μM) Mechanism of Action
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus spp.62.5 - 125Inhibition of nucleic acid synthesis

The compound has shown moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE), with minimum biofilm inhibitory concentration (MBIC) values ranging from 31.108 to 248.863 μg/mL compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer effects. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines:

  • Cell Lines Tested: CEM cells
  • Apoptotic Induction Rate: Up to 60.97% at certain concentrations .

The presence of the benzothiazole moiety is hypothesized to contribute to its efficacy against cancer by interacting with specific cellular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes responsible for bacterial growth and survival.
  • Modulation of Cellular Pathways: It interacts with proteins involved in apoptosis, potentially leading to programmed cell death in cancer cells.
  • Biofilm Disruption: The ability to disrupt biofilms enhances its effectiveness against persistent bacterial infections.

Case Studies and Research Findings

Numerous studies have contributed to our understanding of this compound's biological activity:

  • Antibacterial Efficacy Study : A recent study demonstrated that the compound significantly inhibited biofilm formation and reduced LasR gene expression in Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against biofilm-associated infections .
  • Anticancer Research : In vitro tests revealed that compounds similar to this one showed promise in targeting HDAC enzymes, which are crucial for cancer cell proliferation and survival . The benzothiazole ring's presence enhances the selectivity towards these targets.
  • Comparative Studies : When compared with other thiazole derivatives, this compound exhibited superior antibacterial and antifungal properties, suggesting a unique mechanism or enhanced potency due to its structural characteristics .

Q & A

Q. What methodologies assess the compound’s environmental impact and biodegradation potential?

  • Methodological Answer : OECD 301F biodegradation tests (28-day aerobic conditions) quantify mineralization. Ecotoxicity assays (Daphnia magna LC50_{50}) and QSAR models (ECOSAR) predict aquatic toxicity. Soil adsorption studies (OECD 106) measure Koc_{oc} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.